Leukotriene E4-d5
Descripción general
Descripción
Leukotriene E4-d5 (LTE4-d5) is intended for use as an internal standard for the quantification of LTE4 by GC- or LC-mass spectrometry . It contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions .
Synthesis Analysis
LTE4-d5 is produced by the action of dipeptidase on LTD4, leaving only the cysteinyl group still attached to the fatty acid backbone . It contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions .Molecular Structure Analysis
LTE4-d5 has a molecular formula of C23H32D5NO5S . It contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions .Chemical Reactions Analysis
LTE4-d5 is produced by the action of dipeptidase on LTD4 . This leaves only the cysteinyl group still attached to the fatty acid backbone .Physical And Chemical Properties Analysis
LTE4-d5 has a molecular weight of 444.6 . It is soluble in DMF, DMSO, ethanol, and PBS (pH 7.2) . The density is 1.1±0.1 g/cm^3, and the boiling point is 674.1±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Metabolism and Biological Potency : LTE4 is a metabolite formed from leukotriene D4, exhibiting slow-reacting substance-like contractions of guinea pig ileum, albeit less potently than leukotriene C4. LTE4 and its analogs are metabolized from various leukotrienes, indicating a complex metabolic pathway involved in their formation and action (Bernström & Hammarström, 1981).
Role in Hypersensitivity and Inflammation : Leukotrienes, including LTE4, are significant mediators in immediate hypersensitivity reactions and inflammation. They are produced from arachidonic acid and have been implicated in various pathophysiological roles in allergic and inflammatory responses (Samuelsson, 1983).
Cardiovascular Effects : LTE4 is a potent coronary constrictor and has been observed to cause reduced myocardial contractility and coronary blood flow, indicating its significant role in cardiovascular functions and possibly in cardiac disorders associated with inflammatory changes (Ezra et al., 1983).
Immunosuppressive Properties : Both leukotriene D4 and E4 demonstrate immunosuppressive properties, capable of inhibiting lymphocyte transformation and antibody-forming cells in vitro. This suggests a potential role for leukotrienes in the modulation of immune responses (Webb et al., 1982).
Contribution to Ischemia and Reperfusion Injury : Research indicates that leukotrienes D4 and E4 produced in the myocardium can impair coronary flow and ventricular function, particularly after periods of ischemia and reperfusion in the heart. This underscores their role in contributing to the pathophysiology of ischemic heart conditions (Lee et al., 1993).
Biosynthesis and Metabolism : The synthesis and metabolism of leukotrienes, including LTE4, involve complex enzymatic pathways. Understanding these processes is crucial for comprehending the role of leukotrienes in various biological and pathophysiological conditions (Murphy & Gijón, 2007).
Role in Tissue Trauma : Leukotrienes have been observed to increase significantly after mechanical or thermal trauma, suggesting their involvement in the pathophysiology of tissue trauma, such as inducing edema and respiratory dysfunction (Denzlinger et al., 1985).
Pharmacological Actions : Leukotrienes, including LTE4, exhibit various pharmacological actions such as vasoconstriction, bronchoconstriction, and modulation of immune responses. Understanding their pharmacology is essential for developing potential therapeutic interventions (Sirois & Borgeat, 1984).
Safety And Hazards
Direcciones Futuras
Leukotriene E4, including its deuterium labeled form LTE4-d5, is a subject of ongoing research. It has been linked to several respiratory diseases, and urinary LTE4 levels are increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease . Therefore, urinary excretion of LTE4 is most often used as an indicator of asthma .
Propiedades
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRAYGBFWZKMX-XPGOKVCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leukotriene E4-d5 |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.